molecular formula C7H7BO5 B12844020 4-Borono-2-hydroxybenzoic acid

4-Borono-2-hydroxybenzoic acid

Cat. No.: B12844020
M. Wt: 181.94 g/mol
InChI Key: BYHPEMWCVMIKTK-UHFFFAOYSA-N
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Description

4-Borono-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H5BO4. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borono-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with a boron-containing reagent. One common method is the reaction of 2-hydroxybenzoic acid with boron tribromide (BBr3) in an inert atmosphere, followed by hydrolysis to yield the desired product. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of boron tribromide.

    Solvent: Anhydrous solvents such as dichloromethane or toluene are commonly used.

    Atmosphere: The reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of boronic acid derivatives and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Borono-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.

    Substitution: The hydroxyl and boronic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Borono-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.

    Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 4-Borono-2-hydroxybenzoic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-hydroxybenzoic acid: This compound has a bromine atom instead of a boronic acid group, leading to different reactivity and applications.

    2-Hydroxy-4-iodobenzoic acid: Similar to 4-Bromo-2-hydroxybenzoic acid but with an iodine atom, it has unique properties due to the presence of iodine.

    5-Fluorosalicylic acid: Contains a fluorine atom, which imparts different chemical properties compared to the boronic acid group.

Uniqueness

4-Borono-2-hydroxybenzoic acid is unique due to the presence of the boronic acid group, which allows it to participate in a wide range of chemical reactions and interactions that are not possible with other similar compounds. This makes it particularly valuable in fields such as organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

4-borono-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9,12-13H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPEMWCVMIKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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